molecular formula C18H17NO3S B2746422 1'-(Thiophene-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-27-3

1'-(Thiophene-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2746422
CAS No.: 877811-27-3
M. Wt: 327.4
InChI Key: FYXSVMPNMRKFIN-UHFFFAOYSA-N
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Description

1’-(Thiophene-2-carbonyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound featuring a spirocyclic structure. The compound incorporates a thiophene ring, a chroman moiety, and a piperidinone unit, making it a unique and versatile molecule. Thiophene derivatives are known for their significant biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 1’-(Thiophene-2-carbonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step reactions. One common method includes the condensation of thiophene-2-carboxylic acid with a suitable chroman derivative, followed by cyclization with a piperidinone precursor. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial production methods for such complex molecules may involve optimization of reaction conditions, including temperature, pressure, and the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

1’-(Thiophene-2-carbonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with enhanced biological or chemical properties .

Scientific Research Applications

1’-(Thiophene-2-carbonyl)spiro[chroman-2,4’-piperidin]-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(Thiophene-2-carbonyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the spirocyclic structure provides rigidity and specificity in binding. These interactions can modulate enzyme activity, receptor binding, or signal transduction pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

1’-(Thiophene-2-carbonyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other thiophene-containing spiro compounds, such as:

The uniqueness of 1’-(Thiophene-2-carbonyl)spiro[chroman-2,4’-piperidin]-4-one lies in its combination of a thiophene ring with a chroman and piperidinone moiety, providing a distinct set of chemical and biological properties .

Properties

IUPAC Name

1'-(thiophene-2-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c20-14-12-18(22-15-5-2-1-4-13(14)15)7-9-19(10-8-18)17(21)16-6-3-11-23-16/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXSVMPNMRKFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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